13-HODE methyl ester

PPARγ signaling Nuclear receptor pharmacology Lipid metabolism

13-HODE methyl ester is the methyl-esterified derivative of 13-hydroxyoctadecadienoic acid (13-HODE), a 15-lipoxygenase (15-LOX) metabolite of linoleic acid. The methyl ester form is a neutral, more lipophilic analog of the free acid, supplied as either a racemic mixture of 13(R)- and 13(S)-enantiomers or as the stereochemically pure 13(S)-HODE methyl ester, and is primarily employed as an analytical standard for the quantification of 13-HODE in biological samples and as a research tool in cell signaling studies.

Molecular Formula C19H34O3
Molecular Weight 310.5 g/mol
Cat. No. B15138368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-HODE methyl ester
Molecular FormulaC19H34O3
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)OC)O
InChIInChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+
InChIKeyZVMLLPSSQZSZOA-GDVMHIJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-HODE Methyl Ester: A Neutral, Lipophilic 15-Lipoxygenase Metabolite for PPARγ Research and Oxidative Stress Profiling


13-HODE methyl ester is the methyl-esterified derivative of 13-hydroxyoctadecadienoic acid (13-HODE), a 15-lipoxygenase (15-LOX) metabolite of linoleic acid [1]. The methyl ester form is a neutral, more lipophilic analog of the free acid, supplied as either a racemic mixture of 13(R)- and 13(S)-enantiomers or as the stereochemically pure 13(S)-HODE methyl ester, and is primarily employed as an analytical standard for the quantification of 13-HODE in biological samples and as a research tool in cell signaling studies .

Why Generic Substitution Fails: Esterification State, Stereochemistry, and Isomeric Position Dictate Differential PPARγ Activity and Cellular Outcomes for 13-HODE Methyl Ester


Substituting 13-HODE methyl ester with the free acid 13-HODE, the 9-HODE regioisomer, or the opposite 13(R)-HODE enantiomer introduces profound functional discrepancies. The methyl ester exhibits distinct physicochemical properties—increased lipophilicity and volatility relative to the free acid—that are critical for GC-MS analytical workflows . Furthermore, comprehensive PPARγ agonist activity assays demonstrate that HODE regioisomers and stereoisomers are not functionally equivalent; 13-HODE and 9-HODE exhibit markedly different activation potentials [1]. Critically, the enantiomeric configuration at C-13 determines opposing biological outcomes: 13(S)-HODE acts as a PPARγ ligand inducing apoptosis and decreasing cell growth, whereas 13(R)-HODE increases cell growth and DNA synthesis through BLT receptor signaling [2]. Therefore, the specific isomeric and esterification status of 13-HODE methyl ester cannot be approximated by any in-class alternative without compromising experimental validity.

Quantitative Differentiation Guide: 13-HODE Methyl Ester vs. Free Acid, Regioisomers, and Enantiomers


PPARγ Agonist Activity: 13(S)-HODE Exhibits Significantly Higher Activation Than 9-HODE Regioisomers

In a dual-luciferase reporter gene assay performed in CV-1 cells transfected with PPARγ expression vector and PPRE-driven luciferase reporter, 13(S)-HODE produced a maximal PPARγ activation of approximately 300% relative to vehicle control at 30 μM, whereas 9(S)-HODE achieved only approximately 200% activation at the same concentration. 9-(E,E)-HODE, in contrast, tended to decrease PPARγ-target gene expression during 3T3-L1 adipocyte maturation, demonstrating that regioisomer substitution fundamentally alters agonist efficacy and even direction of effect [1]. The methyl ester form of 13(S)-HODE serves as a more lipophilic, neutral analog of the active free acid 13(S)-HODE, facilitating cellular uptake in in vitro assays while retaining the parent compound's PPARγ agonist profile upon intracellular esterase cleavage .

PPARγ signaling Nuclear receptor pharmacology Lipid metabolism

Enantiomer-Specific Cellular Outcomes: 13(S)-HODE Decreases Cell Growth While 13(R)-HODE Increases Proliferation

In nondifferentiated Caco-2 colorectal cancer cells cultured with 10% fetal bovine serum (FBS), treatment with 20 μM 13(S)-HODE decreased cell growth and DNA synthesis, and induced apoptosis—an effect that was reduced in the presence of the specific PPARγ antagonist GW9662, confirming PPARγ-dependent signaling [1]. In stark contrast, 20 μM 13(R)-HODE increased cell growth and DNA synthesis in the absence of FBS, acting through BLT receptor-mediated activation of ERK and CREB signaling pathways and stimulation of PGE2 synthesis via COX pathway activation [1]. The commercially available 13-HODE methyl ester as a racemic mixture contains both enantiomers in equal proportion, whereas 13(S)-HODE methyl ester is the stereochemically pure form of the apoptosis-inducing enantiomer .

Colorectal cancer Apoptosis induction Enantioselective pharmacology

Oxidative Stability Advantage: 13-HODE Resists Further Oxidation Under Conditions That Degrade Hydroperoxide Precursors

In controlled in vitro oxidation experiments, 13(S)-HODE was subjected to various pro-oxidant conditions including air only, air/Fe2+/ascorbate, air/H2O2/Fe2+, air/Fe2+, and air/Fe3+. In contrast to its hydroperoxide precursor 13(S)-HPODE, 13-HODE proved completely stable and remained unchanged under all oxidation conditions tested. This stability profile is shared by 9-HODE but distinguishes HODEs from hydroperoxides and certain HETEs, which contain oxidizable bis-allylic methylene groups that remain vulnerable to radical attack even after reduction of the hydroperoxide moiety [1]. The methyl ester derivative of 13-HODE maintains this oxidative stability while offering enhanced volatility for GC-MS detection .

Lipid peroxidation Biomarker stability Oxidative stress

PPARγ-Dependent Apoptosis Regulation: 13-HODE and 9-HODE Exhibit Differential Potency in Macrophage Cell Death

In THP-1 monocytic cells, both 9-HODE and 13-HODE (30 μM) significantly reduced cell number within 24 hours (p < 0.01) and decreased cell viability (p < 0.001). Both compounds markedly increased caspase-3/7 activity (p < 0.001) and Annexin-V labeling (p < 0.001), with 9-HODE demonstrating greater potency than 13-HODE in caspase activation. Notably, only 9-HODE increased DNA fragmentation among the HODEs tested. The pro-apoptotic effect was blocked by the caspase inhibitor DEVD-CHO and was shown to be PPARγ-dependent and independent of GPR132 via siRNA knockdown studies [1]. These findings establish that while both regioisomers induce apoptosis through PPARγ, their downstream signaling and potency profiles are non-identical.

Atherosclerosis Macrophage apoptosis THP-1 cells

Cholesterol Efflux Induction: 13-HODE Activates ABCA1/SR-BI Transporters While Parent Linoleic Acid Shows No Effect

In RAW264.7 macrophages, treatment with 13-HODE (2.5 μM) significantly increased PPAR-transactivation activity and elevated protein concentrations of LXRα, ABCA1, ABCG1, and SR-BI compared to control (P < 0.05). Importantly, 13-HODE enhanced cholesterol concentration in the medium while decreasing cellular cholesterol during incubation with the extracellular lipid acceptor apolipoprotein A-I (P < 0.05). Pre-treatment with either a selective PPARα antagonist or PPARγ antagonist completely abolished the effects of 13-HODE on cholesterol efflux and protein levels of the genes investigated. In contrast, the parent linoleic acid (LA) had no effect on any of these parameters compared to control cells [1]. The methyl ester form of 13-HODE provides a stable, lipophilic analog suitable for in vitro cellular delivery in such assays.

Reverse cholesterol transport Macrophage lipid metabolism PPAR-LXRα pathway

Analytical Differentiation: 13-HODE Methyl Ester Enables GC-MS Detection Unavailable to Free Acid Form

The free acid 13-HODE is poorly volatile and requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. The methyl ester derivative—13-HODE methyl ester—is a neutral, more lipophilic form that exhibits substantially enhanced volatility, enabling direct GC-MS detection without additional derivatization steps . This property is shared across HODE methyl esters; for example, the 13(S)-acetoxy-HODE methyl ester further combines acetylation of the hydroxyl group with methyl esterification of the carboxylic acid to maximize volatility and stability for chromatographic applications . Suppliers confirm that 13(S)-HODE methyl ester is supplied specifically as an analytical standard for 13(S)-HODE quantification .

Lipidomics GC-MS quantification Analytical method development

Validated Research and Analytical Application Scenarios for 13-HODE Methyl Ester Based on Comparative Evidence


PPARγ Nuclear Receptor Pharmacology: Agonist Screening and Transcriptional Activation Studies

Employ 13(S)-HODE methyl ester as a stereochemically defined, PPARγ-active tool compound in dual-luciferase reporter assays or endogenous target gene expression studies. Evidence confirms that 13(S)-HODE achieves ~300% PPARγ transcriptional activation at 30 μM in CV-1 cells—approximately 1.5-fold higher than the 9(S)-HODE regioisomer—and that 13(S)-HODE, but not 13(R)-HODE, binds PPARγ to induce apoptosis in colorectal cancer cells [1][2]. The methyl ester form provides enhanced cellular uptake while retaining the parent compound's PPARγ agonist profile following intracellular esterase cleavage. For studies requiring PPARγ-dependent readouts (cholesterol efflux, apoptosis induction, NF-κB inhibition), the 13(S)-enantiomer specifically should be selected over racemic mixtures or alternative regioisomers to ensure directional consistency and maximal activation [1][2][3].

Macrophage Cholesterol Efflux and Atherosclerosis Mechanism Studies

Use 13-HODE methyl ester to activate the PPAR-LXRα-ABCA1/SR-BI cholesterol efflux pathway in RAW264.7 macrophages or similar cell models. Quantitative evidence demonstrates that 2.5 μM 13-HODE significantly increases ABCA1, ABCG1, and SR-BI protein levels and enhances apoA-I-dependent cholesterol efflux (P < 0.05), while the parent linoleic acid shows no activity whatsoever [3]. The PPARγ-dependence of this effect has been validated using selective PPARα and PPARγ antagonists, which completely abolish the response. This application is mechanistically distinct from the THP-1 apoptosis induction observed at 30 μM concentrations, where 13-HODE acts as a potent, PPARγ-dependent regulator of cell death without requiring GPR132 signaling [4].

GC-MS Quantification of Lipid Peroxidation Biomarkers in Biological Matrices

Deploy 13-HODE methyl ester as an analytical standard for the precise quantification of 13-HODE in plasma, tissue homogenates, or cell lysates via gas chromatography-mass spectrometry. The methyl ester form is neutral, lipophilic, and sufficiently volatile for direct GC-MS injection, eliminating the derivatization step required for the free acid form . Furthermore, 13-HODE exhibits complete oxidative stability under conditions that degrade its hydroperoxide precursor 13(S)-HPODE, including exposure to air/Fe2+/ascorbate, air/H2O2/Fe2+, and other pro-oxidant systems [5]. This stability ensures that analyte concentrations reflect endogenous levels rather than ex vivo oxidation artifacts, supporting its designation as an "excellent marker for lipid peroxidation" [5].

Enantioselective Colorectal Cancer Cell Growth and Apoptosis Studies

Apply stereochemically pure 13(S)-HODE methyl ester to investigate PPARγ-mediated anti-proliferative and pro-apoptotic effects in colorectal cancer models, such as Caco-2 or HCT-116 cells. Direct comparative data show that 20 μM 13(S)-HODE decreases cell growth and DNA synthesis in nondifferentiated Caco-2 cells cultured with 10% FBS and induces apoptosis via PPARγ, while the opposite enantiomer 13(R)-HODE increases cell growth and DNA synthesis through BLT receptor-mediated ERK/CREB activation and PGE2 synthesis [2]. Researchers investigating 15-LOX-1 tumor suppressor mechanisms should note that ectopic 15-LOX-1 expression inhibits NF-κB activity via 13(S)-HODE-mediated PPARγ activation, an effect reversed by the PPARγ antagonist GW9662 [6].

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